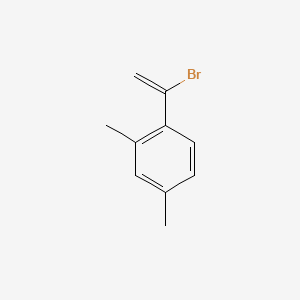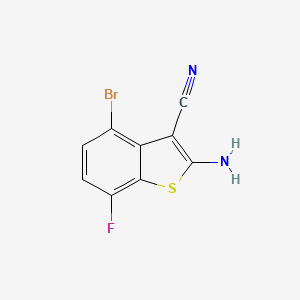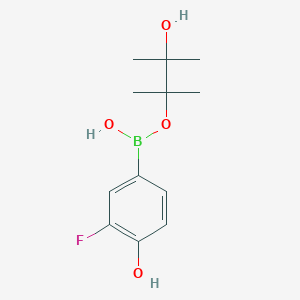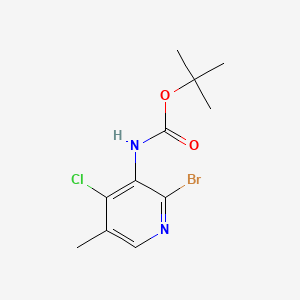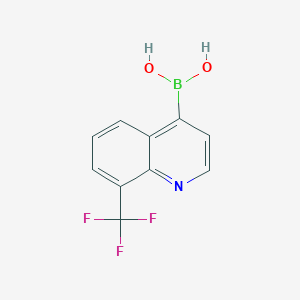
8-(Trifluoromethyl)quinoline-4-boronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Trifluoromethyl)quinoline-4-boronic Acid is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structural properties and wide range of applications. The compound features a quinoline ring substituted with a trifluoromethyl group at the 8-position and a boronic acid group at the 4-position. This combination of functional groups imparts distinct chemical reactivity and potential for various applications in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a quinoline derivative with a trifluoromethyl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)quinoline-4-boronic Acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 8-(Trifluoromethyl)quinoline-4-boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
科学研究应用
8-(Trifluoromethyl)quinoline-4-boronic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the quinoline ring.
作用机制
The mechanism of action of 8-(Trifluoromethyl)quinoline-4-boronic Acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug design .
相似化合物的比较
- 5-(Trifluoromethyl)quinoline-8-boronic Acid
- 4-Bromo-2-(trifluoromethyl)quinoline
- Fluoroquinolones
Comparison: 8-(Trifluoromethyl)quinoline-4-boronic Acid is unique due to the specific positioning of the trifluoromethyl and boronic acid groups on the quinoline ring. This unique structure imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
属性
分子式 |
C10H7BF3NO2 |
|---|---|
分子量 |
240.98 g/mol |
IUPAC 名称 |
[8-(trifluoromethyl)quinolin-4-yl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-1-2-6-8(11(16)17)4-5-15-9(6)7/h1-5,16-17H |
InChI 键 |
PBAFOOIMUOQAKN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C=CC=C(C2=NC=C1)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


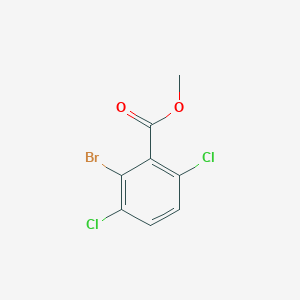
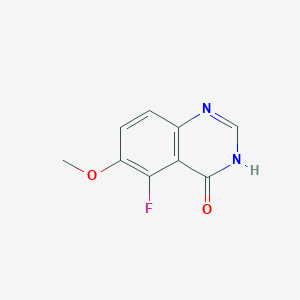
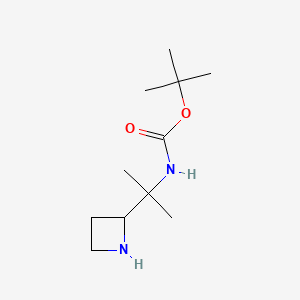
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
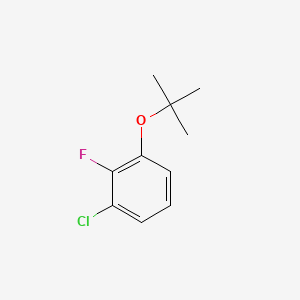
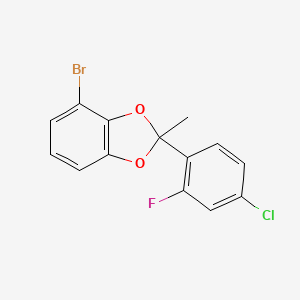
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)
